11-Azido-1-undecanamine
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Overview
Description
11-Azido-1-undecanamine: is an organic compound with the molecular formula C11H24N4 and a molecular weight of 212.34 g/mol It is characterized by the presence of an azido group (-N3) attached to the eleventh carbon of an undecane chain, which also contains an amine group (-NH2) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azido-1-undecanamine typically involves the following steps:
Starting Material: The synthesis begins with 11-bromo-1-undecanol.
Azidation: The bromo group is replaced by an azido group using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Reduction: The resulting 11-azido-1-undecanol is then reduced to this compound using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: 11-Azido-1-undecanamine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using hydrogenation or other reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts (CuSO4 and sodium ascorbate) in water or organic solvents.
Major Products:
Reduction: 11-Amino-1-undecanamine.
Substitution: Various substituted amines depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
Chemistry: 11-Azido-1-undecanamine is used as a building block in organic synthesis, particularly in the preparation of triazole derivatives through click chemistry.
Biology: In biological research, it is used for labeling and tracking biomolecules due to its ability to undergo bioorthogonal reactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its reactive azido group.
Mechanism of Action
The mechanism of action of 11-Azido-1-undecanamine is primarily based on the reactivity of its azido group. The azido group can undergo reduction, substitution, and cycloaddition reactions, allowing it to interact with various molecular targets and pathways. In biological systems, it can be used to label proteins and other biomolecules, facilitating their detection and analysis.
Comparison with Similar Compounds
- 10-Azido-1-decanamine
- 11-Azido-1-undecanol
- 4-Azido-1-butanamine
- 6-Azido-1-hexanol
Comparison: 11-Azido-1-undecanamine is unique due to its specific chain length and the presence of both an azido and an amine group. This combination allows for versatile reactivity and applications in various fields. Compared to shorter-chain azido compounds, it offers different physical properties and reactivity profiles, making it suitable for specific applications in materials science and bioconjugation.
Properties
IUPAC Name |
11-azidoundecan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13/h1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFCCHHHFJQVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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